2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound features a pyridine ring substituted with a piperidine ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Hydroxypiperidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the piperidine ring, making it less versatile in certain synthetic applications.
2-(Piperidin-1-yl)pyridine-3-carbaldehyde: Similar structure but lacks the hydroxyl group, which may affect its reactivity and binding properties.
3-Hydroxypiperidine: Lacks the pyridine ring and aldehyde group, limiting its use as an intermediate in complex syntheses.
Uniqueness
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the piperidine ring and the aldehyde group, which confer distinct reactivity and binding properties. The hydroxyl group on the piperidine ring further enhances its versatility in chemical reactions and potential biological interactions .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-3-1-5-12-11(9)13-6-2-4-10(15)7-13/h1,3,5,8,10,15H,2,4,6-7H2 |
InChI Key |
UAAUGCXIPLEABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C=O)O |
Origin of Product |
United States |
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